Acarviosin

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,3R,6S)-6-[[(2R,3S,4S,5R,6S)-4,5-dihydroxy-6-methoxy-2-methyloxan-3-yl]amino]-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO8/c1-5-8(11(19)13(21)14(22-2)23-5)15-7-3-6(4-16)9(17)12(20)10(7)18/h3,5,7-21H,4H2,1-2H3/t5-,7+,8-,9-,10+,11+,12+,13-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHKERRGDZTZQJ-SHCNSHNESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC)O)O)NC2C=C(C(C(C2O)O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)O)O)N[C@H]2C=C([C@H]([C@@H]([C@H]2O)O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901106187 |

Source

|

| Record name | Methyl 4,6-dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-α-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901106187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80943-41-5 |

Source

|

| Record name | Methyl 4,6-dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-α-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80943-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4,6-dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-α-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901106187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the chemical structure of Acarviosin?

An In-depth Technical Guide to the Chemical Structure and Function of Acarviosin

Executive Summary

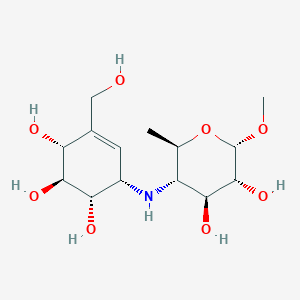

Acarviosin stands as a pivotal molecule in the field of carbohydrate chemistry and diabetology. It is a pseudodisaccharide that forms the fundamental bioactive core of acarbose, a widely prescribed α-glucosidase inhibitor for the management of type 2 diabetes mellitus.[1] This guide provides a comprehensive technical overview of the chemical structure of Acarviosin, its mechanism of enzymatic inhibition, and the experimental methodologies employed for its characterization and functional assessment. Structurally, Acarviosin is distinguished by the linkage of a cyclohexitol moiety to a 4-amino-4,6-dideoxy-D-glucopyranose unit.[2][3] This unique composition, particularly the secondary amine bridge replacing a typical glycosidic oxygen, is the cornerstone of its potent inhibitory activity against α-amylases and α-glucosidases.[2][3] By competitively binding to the active sites of these enzymes, Acarviosin and its derivatives effectively delay carbohydrate digestion, thereby mitigating postprandial hyperglycemia.[4][5] This document delves into the stereochemical nuances, the protocols for structural elucidation via NMR and mass spectrometry, and the standardized assays for quantifying its inhibitory efficacy, offering a critical resource for researchers in drug discovery and metabolic disease.

Chemical Identity and Structure

Acarviosin is the essential pharmacophore responsible for the biological activity of acarbose and a family of related aminooligosaccharides known as acarviostatins.[6] Its classification as a pseudodisaccharide arises from its unconventional structure, which mimics a natural disaccharide substrate.

Core Structure

The molecule is an assembly of two distinct cyclic units joined by a nitrogen atom:

-

A Cyclohexitol Moiety: This is an unsaturated cyclitol, specifically a derivative of valienamine, often referred to as hydroxymethylconduritol.[3][7] This carbocyclic sugar analog is a critical component for recognition by the target enzymes.

-

An Amino Sugar Unit: This is a 4-amino-4,6-dideoxy-D-glucopyranose, also known as 4-amino-4-deoxy-D-quinovopyranose.[3] The replacement of the hydroxyl group at the 4-position with an amino group is fundamental to its mechanism of action.

The linkage between the cyclohexitol ring and the amino sugar's nitrogen atom forms a secondary amine bridge, a key structural feature that imparts high stability and a strong binding affinity for its target enzymes.[2]

Stereochemistry and Key Functional Groups

The precise spatial arrangement of hydroxyl groups and the stereochemistry at each chiral center are vital for Acarviosin's biological function. The IUPAC name, (1S,2S,3R,6S)-6-[[(2R,3S,4S,5R,6S)-4,5-dihydroxy-6-methoxy-2-methyloxan-3-yl]amino]-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol, reflects this complex stereochemistry. The most critical functional group is the secondary amine (C-N-C) linkage. This feature mimics the transition state of a natural glycosidic bond being cleaved by an α-glucosidase.[1] However, the nitrogen atom's higher basicity compared to a glycosidic oxygen allows it to form a much stronger ionic interaction with key acidic residues (e.g., aspartate or glutamate) in the enzyme's active site, leading to potent inhibition.[2][3]

Physicochemical Properties

A summary of Acarviosin's key properties is presented below.

| Property | Value | Source(s) |

| IUPAC Name | (1R,2R,3S,6R)-6-[[(2R,3S,4S,5R,6S)-4,5-dihydroxy-6-methoxy-2-methyloxan-3-yl]amino]-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol | [8] |

| Molecular Formula | C₁₄H₂₅NO₈ | [2][9] |

| Molecular Weight | 335.35 g/mol | [2][9] |

| CAS Number | 80943-41-5 | [2][9] |

| Appearance | White to Off-White Solid | [10] |

| Solubility | Slightly soluble in water and methanol | [10] |

| Classification | Amino cyclitol, Glycoside | [3][8] |

Mechanism of Action: Inhibition of α-Glucosidases

Acarviosin's therapeutic relevance stems from its ability to act as a powerful inhibitor of glycoside hydrolases, the enzymes responsible for breaking down complex carbohydrates.

The Role of α-Glucosidases in Carbohydrate Digestion

In the human small intestine, membrane-bound α-glucosidase enzymes (such as sucrase, maltase, and glucoamylase) and pancreatic α-amylase are essential for the final steps of carbohydrate digestion.[4] They hydrolyze oligosaccharides and disaccharides into absorbable monosaccharides like glucose.[11] The rapid absorption of this glucose leads to a sharp increase in blood glucose levels after a meal, a phenomenon known as postprandial hyperglycemia.

Competitive and Mixed-Noncompetitive Inhibition

Acarviosin functions as a potent inhibitor of these enzymes. Its structural similarity to natural disaccharide substrates allows it to fit into the enzyme's active site. The positively charged secondary amine at physiological pH forms a strong ionic bond with a negatively charged carboxylic acid residue (e.g., aspartate) in the catalytic center, effectively blocking the substrate from binding.[2][3] This mode of action is primarily competitive.[5]

However, detailed kinetic studies on Acarviosin-containing oligosaccharides, such as the acarviostatins, have shown them to be mixed noncompetitive inhibitors of porcine pancreatic α-amylase.[3][6] This suggests a more complex inhibitory mechanism that may involve binding to both the free enzyme and the enzyme-substrate complex, potentially at an allosteric site or by inducing a conformational change that reduces catalytic efficiency.

Experimental Methodologies

The study of Acarviosin and its derivatives relies on a combination of advanced spectroscopic techniques for structural analysis and robust biochemical assays for functional characterization.

Protocol for Structural Elucidation

The definitive identification of Acarviosin-containing compounds requires a multi-faceted approach, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[6][12]

Objective: To confirm the chemical structure, connectivity, and stereochemistry of an isolated Acarviosin-based compound.

Methodology:

-

Sample Preparation: Dissolve 1-5 mg of the purified compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical to avoid exchange of labile protons and to achieve good signal resolution.

-

Mass Spectrometry (ESI-MS/MS):

-

Inject the sample into an Electrospray Ionization (ESI) mass spectrometer coupled with a Time-of-Flight (TOF) or Orbitrap analyzer for high-resolution mass determination.

-

Causality: This step provides the exact molecular weight, allowing for the determination of the molecular formula (e.g., C₁₄H₂₅NO₈ for Acarviosin).[2][9]

-

Perform tandem MS (MS/MS) on the parent ion. The fragmentation pattern is crucial for identifying the core Acarviosin moiety and any attached sugar units, as pseudo-glycosidic and glycosidic bonds have characteristic cleavage patterns.[6][12]

-

-

1D NMR Spectroscopy (¹H and ¹³C):

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Run a ¹H-¹H COSY experiment to establish proton-proton spin-spin coupling networks within each cyclic unit (the cyclohexitol and the amino sugar). This allows for tracing the connectivity between adjacent protons.[13]

-

HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate each proton directly with its attached carbon atom. This is a self-validating step to assign carbon resonances based on previously assigned proton signals.[13]

-

HMBC (Heteronuclear Multiple Bond Correlation): Perform an HMBC experiment to observe correlations between protons and carbons that are two to three bonds away.

-

Causality: This is the most critical experiment for connecting the different structural fragments. A key HMBC correlation will be observed between the anomeric proton of the cyclohexitol moiety and the carbon atom of the amino sugar involved in the C-N linkage (and vice-versa), definitively establishing the connectivity of the pseudodisaccharide.[12]

-

-

Data Interpretation: Integrate all MS and NMR data to assemble the complete chemical structure, including relative stereochemistry, which is inferred from the proton-proton coupling constants (J-values) and NOESY (Nuclear Overhauser Effect Spectroscopy) correlations.

Protocol for In Vitro α-Glucosidase Inhibitory Activity Assay

This colorimetric assay is a standard method for quantifying the inhibitory potency of compounds like Acarviosin.[15][16]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against α-glucosidase.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae (e.g., 0.15 U/mL)

-

Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., 5 mM)

-

Buffer: Phosphate buffer (e.g., 100 mM, pH 6.8)

-

Stop Solution: Sodium carbonate (Na₂CO₃) (e.g., 200 mM)

-

Test compound (Acarviosin) and Positive Control (Acarbose) at various concentrations

-

96-well microplate and a microplate reader

Methodology:

-

Reagent Preparation: Prepare all solutions in the phosphate buffer. Create serial dilutions of the test compound and the positive control (Acarbose).

-

Assay Setup: To each well of a 96-well plate, add the following:

-

Sample Wells: 10 µL of test compound/positive control dilution + 490 µL of buffer.

-

Enzyme Control (100% activity): 10 µL of buffer (instead of inhibitor) + 490 µL of buffer.

-

Blank (No enzyme): 500 µL of buffer.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the inhibitor to interact with the enzyme before the substrate is introduced.

-

Enzyme Addition: Add 250 µL of the α-glucosidase solution to all wells except the blank.

-

Substrate Addition & Incubation: Initiate the reaction by adding 250 µL of the pNPG substrate solution to all wells. Incubate the plate at 37°C for exactly 15 minutes.

-

Causality: During this step, the enzyme hydrolyzes pNPG into glucose and p-nitrophenol. The product, p-nitrophenol, is a chromophore that is yellow at alkaline pH.

-

-

Stopping the Reaction: Terminate the reaction by adding 2000 µL of the Na₂CO₃ stop solution to each well. The strong alkaline solution denatures the enzyme and develops the yellow color of the p-nitrophenol.

-

Data Acquisition: Measure the absorbance of each well at 400 nm using a microplate reader.[16]

-

Data Analysis:

-

Correct the absorbance readings by subtracting the blank reading.

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Abs_sample / Abs_control)] * 100

-

Plot the % inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

-

Comparative Inhibitory Potency

While Acarviosin is the core active unit, its potency can be significantly enhanced by attaching additional glucose moieties. This is exemplified by the acarviostatins, natural analogs isolated from Streptomyces species.[3][6]

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) / IC₅₀ | Relative Potency vs. Acarbose | Source(s) |

| Acarbose | Porcine Pancreatic α-Amylase (PPA) | Kᵢ ≈ 2.08 µM | 1x (Reference) | [6] |

| Acarbose | α-Glucosidase (S. cerevisiae) | IC₅₀ = 331 µg/mL | Reference | [15] |

| Acarbose | α-Glucosidase (S. cerevisiae) | IC₅₀ ≈ 0.74 mM | Reference | |

| Acarviostatin III03 | Porcine Pancreatic α-Amylase (PPA) | Kᵢ = 0.008 µM | ~260x more potent | [3][6] |

| Acarviostatin IV03 | Porcine Pancreatic α-Amylase (PPA) | Kᵢ = 0.033 µM | ~63x more potent | [6] |

Note: IC₅₀ and Kᵢ values can vary based on enzyme source, substrate concentration, and specific assay conditions. Direct comparison should be made with caution.

The dramatically lower Kᵢ value for Acarviostatin III03, which contains three acarviosin-glucose units, highlights a key principle in drug design: extending the molecule allows it to interact with additional subsites on the enzyme surface, leading to a substantial increase in binding affinity and inhibitory power.[6]

Conclusion and Future Directions

Acarviosin represents a masterpiece of natural product chemistry, providing the essential structural framework for potent α-glucosidase inhibition. Its pseudodisaccharide nature, centered around a highly stable and interactive secondary amine linkage, is perfectly tailored to block carbohydrate-processing enzymes. The methodologies for its structural and functional analysis are well-established, providing a robust platform for the discovery and development of new therapeutic agents. Future research will likely focus on the synthesis of novel Acarviosin analogs with modified sugar components or varied chain lengths to further enhance potency and selectivity against specific glycoside hydrolases.[17][18] Such endeavors hold significant promise for developing next-generation treatments for type 2 diabetes and other metabolic disorders.

References

-

Wikipedia. Acarviosin. [Link]

-

Grokipedia. Acarviosin. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3083346, Acarviosine. [Link]

-

Dookchitra, S., et al. (2015). Determination of α-glucosidase inhibitory activity from selected Fabaceae plants. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1679-1683. [Link]

-

Geng, P., et al. (2008). Four acarviosin-containing oligosaccharides identified from Streptomyces coelicoflavus ZG0656 are potent inhibitors of alpha-amylase. Carbohydrate Research, 343(5), 882-892. [Link]

-

Zhang, H., et al. (2018). Acylated Aminooligosaccharides with Inhibitory Effects against α-Amylase from Streptomyces sp. HO1518. Marine Drugs, 16(10), 403. [Link]

-

Batubara, I., et al. (2013). Screening of α-Glucosidase Inhibitory Activity from Some Plants of Apocynaceae, Clusiaceae, Euphorbiaceae, and Rubiaceae. Journal of Biomedicine and Biotechnology, 2013, 582738. [Link]

-

ResearchGate. Structures of acarbose, acarviosin, and marketed products 47 (miglitol)... [Link]

-

Kato, E., et al. (2016). Synthesis and study of the pancreatic α-amylase inhibitory activity of methyl acarviosin and its derivatives. Tetrahedron Letters, 57(12), 1365-1367. [Link]

-

Wikipedia. Acarbose. [Link]

-

Ichikawa, Y., & Igarashi, Y. (2014). Design and synthesis of biologically active carbaglycosylamines: From glycosidase inhibitors to pharmacological chaperones. Beilstein Journal of Organic Chemistry, 10, 2358-2384. [Link]

-

Shibata, Y., et al. (1992). Synthesis and enzyme-inhibitory activity of methyl acarviosin analogues having the alpha-manno configuration. Carbohydrate Research, 228(2), 377-398. [Link]

-

Feingold, K. R. (2024). Alpha-Glucosidase Inhibitors. StatPearls. [Link]

-

Zhang, H., et al. (2022). Rapid Mining of Novel α-Glucosidase and Lipase Inhibitors from Streptomyces sp. HO1518 Using UPLC-QTOF-MS/MS. Molecules, 27(5), 1686. [Link]

-

Dia-Log. Alpha-Glucosidase Inhibitors: A Unique Approach to Managing Diabetes. [Link]

-

Serianni, A. S. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance Part A, 19A(1), 1-19. [Link]

-

Dr. Oracle. What is the mechanism of action of acarbose? [Link]

-

The London Diabetes Centre. Alpha-Glucosidase Inhibitors. [Link]

Sources

- 1. Acarbose - Wikipedia [en.wikipedia.org]

- 2. Acarviosin - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. Four acarviosin-containing oligosaccharides identified from Streptomyces coelicoflavus ZG0656 are potent inhibitors of alpha-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Acarviosine | C14H25NO8 | CID 3083346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Acarviosin | CAS 80943-41-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. Acarviosin [srdpharma.com]

- 11. londondiabetes.com [londondiabetes.com]

- 12. Acylated Aminooligosaccharides with Inhibitory Effects against α-Amylase from Streptomyces sp. HO1518 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rapid Mining of Novel α-Glucosidase and Lipase Inhibitors from Streptomyces sp. HO1518 Using UPLC-QTOF-MS/MS | MDPI [mdpi.com]

- 14. cigs.unimo.it [cigs.unimo.it]

- 15. applications.emro.who.int [applications.emro.who.int]

- 16. Screening of α-Glucosidase Inhibitory Activity from Some Plants of Apocynaceae, Clusiaceae, Euphorbiaceae, and Rubiaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design and synthesis of biologically active carbaglycosylamines: From glycosidase inhibitors to pharmacological chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and enzyme-inhibitory activity of methyl acarviosin analogues having the alpha-manno configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Mechanism of Action of Acarviosin on Alpha-Amylase

[1]

Executive Summary

This guide provides a high-resolution analysis of Acarviosin , the pharmacophoric core of the antidiabetic drug acarbose and related acarviostatins. Unlike general overviews, this document dissects the transition-state mimicry mechanism that allows acarviosin to bind

Molecular Architecture: The Acarviosin Warhead

Acarviosin is not a standalone drug but the bioactive pseudo-disaccharide core responsible for the inhibitory potency of acarbose, amylostatin, and acarviostatins. Its structural efficacy relies on a specific deviation from natural substrate topology.

Structural Composition

Acarviosin consists of two distinct units linked by a non-hydrolyzable nitrogen bridge:

-

Valienamine Unit: An unsaturated cyclitol (cyclohexitol) that mimics the pyranose ring of glucose but possesses a C4-C5 double bond.

-

4-Amino-4,6-dideoxy-D-glucose: A modified sugar moiety.[1]

The Critical Pharmacophore: The secondary amine linkage (–NH–) connecting these rings is the mechanistic pivot. Unlike the oxygen in a standard glycosidic bond, this nitrogen becomes protonated or interacts electrostatically within the active site, mimicking the charge distribution of the transition state.

Mechanistic Core: Transition State Mimicry[1][2]

The inhibition of

The Oxocarbenium Ion Intermediate

During the hydrolysis of starch:

-

The enzyme distorts the substrate glucose ring at subsite -1 into a half-chair conformation .[1]

-

This distortion generates a planar, positively charged oxocarbenium ion intermediate.

-

The catalytic nucleophile (Asp197 in Human Pancreatic Amylase) attacks this cation.

Acarviosin Interference

Acarviosin hijacks this pathway through two features:

-

Conformational Mimicry: The unsaturated valienamine ring is naturally constrained in a half-chair conformation (

), structurally identical to the high-energy transition state of the substrate. -

Electrostatic Mimicry: The bridging nitrogen atom, positioned between the valienamine and the amino-sugar, mimics the positive charge of the oxocarbenium ion. This "fake" positive charge stabilizes the complex via strong electrostatic interactions with the catalytic carboxylates (Asp300 and Glu233).

Pathway Visualization

The following diagram contrasts the natural hydrolytic pathway with the Acarviosin blockade.

Caption: Comparative pathway analysis showing how Acarviosin mimics the oxocarbenium transition state to form a stable, non-hydrolyzable complex.

Structural Dynamics & Crystallography

High-resolution X-ray crystallography (e.g., PDB ID: 1B2Y) confirms the binding mode of the acarviosin core within the active site cleft of Human Pancreatic

Residue-Level Interactions

The acarviosin moiety occupies subsites -1 and +1.[1] The binding is anchored by a network of hydrogen bonds and hydrophobic stacking:

| Acarviosin Feature | Interacting Enzyme Residue (HPA) | Interaction Type | Function |

| Bridging Nitrogen | Glu233 (OE1/OE2) & Asp300 (OD1) | Hydrogen Bond / Electrostatic | Mimics glycosidic oxygen; stabilizes "cationic" center.[1] |

| Valienamine Ring | Tyr62 , Trp59 , Trp58 | Hydrophobic Stacking | Stabilizes the sugar ring within the cleft. |

| C2/C3 Hydroxyls | Asp197 , His101 | Hydrogen Bond | Orients the inhibitor; Asp197 is the catalytic nucleophile. |

The "Induced Fit"

Binding of acarviosin induces a structural shift in the flexible loop (residues 304–309) of the enzyme.[2] This loop closes over the active site like a "lid," trapping the inhibitor and excluding water, which further increases the binding affinity.

Experimental Validation: Kinetic Assay Protocol

To quantify the efficacy of Acarviosin (or acarbose) derivatives, the DNS (3,5-Dinitrosalicylic Acid) Assay is the gold standard. It measures the reduction of reducing sugars released from starch.

Protocol Design Principles

-

Pre-incubation: Essential. Acarviosin is a competitive inhibitor, but equilibrium binding takes time. Omitting this step leads to underestimated inhibition (

drift).[1] -

Substrate Concentration: Must be maintained near

to allow competitive kinetics to be observable. -

Stopping Reagent: DNS stops the reaction by extreme pH shift and heat, simultaneously developing the colorimetric signal.

Step-by-Step Methodology

Reagents:

-

Buffer: 20 mM Sodium Phosphate, 6.7 mM NaCl, pH 6.9 (Physiological mimic).

-

Substrate: 1.0% (w/v) Soluble Starch (boiled and cooled).

-

Enzyme: Porcine/Human

-Amylase (1-2 U/mL).[1] -

Inhibitor: Acarviosin/Acarbose stock (serial dilutions).[1]

-

DNS Reagent: 1% 3,5-dinitrosalicylic acid, 30% Na-K Tartrate, 1.6% NaOH.[1]

Workflow:

-

Preparation: In 96-well plates or test tubes.

-

Pre-incubation: Mix 50

L Enzyme + 50 -

Initiation: Add 100

L Starch Solution . Mix. -

Reaction: Incubate at 37°C for 10 minutes (linear phase).

-

Termination: Add 200

L DNS Reagent . -

Development: Boil at 100°C for 10-15 minutes .

-

Measurement: Cool to RT. Dilute with 900

L

Experimental Workflow Diagram

Caption: Validated DNS assay workflow for determining IC50 values of alpha-amylase inhibitors.

Comparative Potency & Therapeutic Implications[1][9]

While acarbose is the clinical standard, research into Acarviostatins (oligosaccharides containing the acarviosin core) reveals that chain length and specific linkages dramatically alter potency.

Data Summary: Inhibition Constants ( )

| Inhibitor | Structure | Enzyme Target | Potency Factor | |

| Acarbose | Acarviosin + Maltose | PPA | 0.80 - 2.2 | 1x (Baseline) |

| Acarviostatin III03 | Acarviosin-Acarviosin-Glucose | PPA | 0.008 | ~100-250x |

| Isoacarbose | Acarviosin + Glucose ( | HPA | 13.0 | 0.06x (Weaker) |

Analysis: The data indicates that the acarviosin core is necessary but not solely sufficient for maximal potency. Extended sugar chains (as seen in Acarviostatin III03) interact with auxiliary subsites (-2, -3, +2, +3), stabilizing the binding further.[1] However, the acarviosin unit remains the anchor ; without it, affinity drops by orders of magnitude.

References

-

Nahoum, V., et al. (2000).[1] Crystal structures of human pancreatic alpha-amylase in complex with carbohydrate and proteinaceous inhibitors.[1][7][8] Biochemical Journal.

-

Qin, S., et al. (2008).[1] Four acarviosin-containing oligosaccharides identified from Streptomyces coelicoflavus ZG0656 are potent inhibitors of alpha-amylase.[1][9] Carbohydrate Research.[9][10]

-

Yoon, S.H.[1] & Robyt, J.F. (2003).[1][11] Study of the inhibition of four alpha amylases by acarbose and its 4IV-alpha-maltohexaosyl and 4IV-alpha-maltododecaosyl analogues.[1][12] Carbohydrate Research.[9][10]

-

Brayer, G.D., et al. (2000).[1] The structure of human pancreatic alpha-amylase at 1.8 A resolution and comparisons with related enzymes. Protein Science.[13]

-

BenchChem Protocols. (2025). In Vitro α-Amylase Inhibition Assay Protocol.

Sources

- 1. Acarviosin - Wikipedia [en.wikipedia.org]

- 2. The active center of a mammalian alpha-amylase. Structure of the complex of a pancreatic alpha-amylase with a carbohydrate inhibitor refined to 2.2-A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. static.igem.wiki [static.igem.wiki]

- 4. researchgate.net [researchgate.net]

- 5. In-vitro alpha amylase inhibitory activity of the leaf extracts of Adenanthera pavonina - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. rcsb.org [rcsb.org]

- 9. Four acarviosin-containing oligosaccharides identified from Streptomyces coelicoflavus ZG0656 are potent inhibitors of alpha-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acarbose glycosylation by AcbE for the production of acarstatins with enhanced α-amylase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Study of the inhibition of four alpha amylases by acarbose and its 4IV-alpha-maltohexaosyl and 4IV-alpha-maltododecaosyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Crystal structures of human pancreatic alpha-amylase in complex with carbohydrate and proteinaceous inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

De Novo Biosynthesis of the Acarviosin Pharmacophore in Actinoplanes sp. SE50/110: A Technical Guide

Topic: Acarviosin Biosynthesis Pathway in Actinoplanes species Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acarviosin is the core pseudodisaccharide pharmacophore of acarbose, a potent

This guide deconstructs the biosynthetic logic of the acb gene cluster, detailing the enzymatic assembly of the acarviosin core. Unlike earlier models suggesting a linear pathway, recent structural and kinetic data indicate a convergent assembly where the "acarviosin" linkage is formed via a late-stage enzymatic coupling. This document provides the most current mechanistic understanding, validated experimental protocols for metabolite analysis, and rational engineering targets for yield optimization.

The acb Gene Cluster Architecture

The biosynthesis of acarbose is encoded by the acb gene cluster, a ~35 kb region in the Actinoplanes sp.[2] SE50/110 genome containing approximately 22 genes.[1][2] These genes are organized into functional blocks responsible for the synthesis of the two structural halves of the molecule and their subsequent assembly.

Functional Categorization of Key acb Genes

| Gene | Enzyme Function | Pathway Role |

| acbC | 2-epi-5-epi-valiolone synthase | Committed Step: Cyclization of Sedoheptulose-7-phosphate (S7P). |

| acbM | 5-epi-valiolone dehydratase | Dehydration of the cyclitol intermediate. |

| acbL | Cyclitol dehydratase/Aminotransferase | Modification of valienone intermediates. |

| acbA | Valienol-1-kinase | Phosphorylation of the cyclitol moiety. |

| acbB | dTDP-glucose 4,6-dehydratase | Synthesis of the sugar nucleotide precursor.[3] |

| acbV | dTDP-4-keto-6-deoxy-glucose aminotransferase | Introduction of the amine group to the glucose moiety. |

| acbI | Glycosyltransferase | Couples dTDP-4-amino-sugar to maltose (acceptor).[4] |

| acbS | Pseudoglycosyltransferase | Critical Step: Forms the C-N bond between the cyclitol and the sugar chain. |

| acbK | Acarbose-7-phosphotransferase | Intracellular phosphorylation for self-resistance/retention.[1] |

| cadC | Transcriptional Activator | Positive regulator of the acb cluster. |

The Biochemical Pathway: Convergent Assembly

The biosynthesis of the acarviosin core is not a single linear chain but the convergence of two distinct metabolic branches: the C7-Cyclitol Branch (derived from the Pentose Phosphate Pathway) and the Amino-Sugar Branch (derived from glycolysis/nucleotide sugars).

Branch A: The C7-Cyclitol "Warhead" (Valienol moiety)

The unique biological activity of acarviosin stems from the unsaturated C7-cyclitol, which mimics the transition state of glucosidase hydrolysis.

-

Cyclization: The pathway initiates with AcbC , a cyclase homologous to dehydroquinate synthase. It converts Sedoheptulose-7-phosphate (S7P) into 2-epi-5-epi-valiolone . This is the committed step.

-

Isomerization & Dehydration: AcbM and AcbO (epimerase) catalyze the conversion to valienone .

-

Activation: The intermediate is phosphorylated by AcbA (kinase) and further processed to GDP-valienol (or Valienol-7-phosphate), creating an activated donor for the final coupling.

Branch B: The 4-Amino-Sugar Scaffold

-

Activation: Glucose-1-phosphate is activated to dTDP-Glucose .

-

Dehydration: AcbB converts this to dTDP-4-keto-6-deoxy-D-glucose .

-

Transamination: AcbV introduces the nitrogen atom, yielding dTDP-4-amino-4,6-dideoxy-D-glucose .

Convergence: The "Pseudo-Glycosidic" Bond Formation

Contrary to older hypotheses, the "acarviosin" unit is not synthesized as a free disaccharide.

-

Sugar Elongation: The glycosyltransferase AcbI transfers the 4-amino-sugar moiety from dTDP to a maltose acceptor, forming a trisaccharide intermediate.

-

The "Acarviosin" Coupling: The pseudoglycosyltransferase AcbS catalyzes the condensation of the activated GDP-valienol (Branch A) with the amino-trisaccharide (Branch B).

Pathway Visualization

The following diagram illustrates the convergent flow of metabolites leading to the acarviosin core.

Figure 1: Convergent biosynthesis of acarbose in Actinoplanes sp. SE50/110. The critical C-N bond forming the acarviosin pharmacophore is catalyzed by AcbS in the final assembly step.

Regulatory Mechanisms

Understanding the regulation of the acb cluster is essential for strain engineering.

-

CadC (Activator): A pathway-specific transcriptional activator located within the acb cluster. Deletion of cadC abolishes acarbose production, while overexpression significantly enhances yield. It binds to promoter regions upstream of acbB and acbV.

-

AcrC (Repressor): A TetR-family regulator that represses the expression of acarbose modification genes (like acbE), preventing premature degradation or modification of the product.

-

Carbon Source Control: Maltose acts as an inducer for the pathway, while glucose often exerts carbon catabolite repression (CCR), downregulating acb gene expression.

Experimental Protocols: Metabolite Analysis

To validate the pathway or assess engineered strains, robust extraction and detection of intracellular intermediates (like valienamine or acarbose-7-P) are required.

Protocol: Intracellular Metabolite Extraction & LC-MS Analysis

Objective: Quantification of acarbose and biosynthetic intermediates (e.g., valienone, valienamine).[11]

Step 1: Quenching and Extraction

-

Harvest 5 mL of Actinoplanes culture during the exponential phase (approx. 72h).

-

Rapid Quenching: Immediately mix with 10 mL of 60% (v/v) cold methanol (-40°C) to stop enzymatic activity.

-

Centrifuge at 4,000 x g for 10 min at -10°C. Discard supernatant (unless analyzing secreted acarbose).

-

Resuspend the cell pellet in 1 mL of extraction solvent (Methanol:Acetonitrile:Water, 40:40:20).

-

Perform 3 cycles of freeze-thaw (liquid nitrogen / 37°C water bath) to lyse cells.

-

Centrifuge at 15,000 x g for 15 min at 4°C. Collect the supernatant.

Step 2: LC-MS/MS Configuration

-

Instrument: Agilent 1290 Infinity II LC coupled to a Q-TOF or Triple Quad MS.

-

Column: HILIC Column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm) is critical for polar sugar/cyclitol retention.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-2 min: 90% B

-

2-10 min: Linear gradient to 60% B

-

10-12 min: Hold 60% B

-

12-15 min: Re-equilibrate 90% B.

-

Step 3: Data Validation

-

Transitions (MRM):

-

Acarbose: m/z 646.2

304.1 (loss of maltose, detecting the acarviosin core). -

Valienamine (Standard): m/z 192.1

174.1.

-

-

Quantification: Use an internal standard (e.g.,

C-labeled acarbose or voglibose) to normalize extraction efficiency.

Bioengineering Applications

For drug development professionals aiming to increase titer or create novel derivatives:

-

Overcoming the Bottleneck: The AcbC (cyclase) step is often rate-limiting. Overexpression of acbC using a constitutive promoter (e.g., ermEp*) has been shown to increase the pool of C7-cyclitols.

-

Modulating the Coupling: The AcbS enzyme controls the final assembly. Engineering AcbS specificity can allow for the incorporation of alternative sugar acceptors, potentially creating "pseudo-acarbose" variants with different inhibition profiles (e.g., against amylase vs. glucosidase).

-

CRISPRi Silencing: Use the pSETT4i integrative vector to screen for negative regulators. Targeting repressors or competing pathways (like the validamycin shunt) can redirect flux toward acarbose.

References

-

Tsunoda, T., et al. (2022). Complete biosynthetic pathway to the antidiabetic drug acarbose.[1] Nature Communications, 13, 3455.[4] [Link][4]

-

Stratmann, A., et al. (1999). The acb gene cluster of Actinoplanes sp. strain SE50/110.[1][2][12] Molecular Microbiology, 33(6), 1135-1144. [Link]

-

Wolf, T., et al. (2017). The 4-alpha-glucanotransferase AcbQ is involved in acarbose modification in Actinoplanes sp.[1] SE50/110. Microorganisms, 11(3), 848. [Link][1]

-

Mahmud, T. (2009). The C7N aminocyclitol family of natural products. Natural Product Reports, 26(2), 261-273. [Link]

-

Gren, T., et al. (2019). Genetic engineering of Actinoplanes sp. SE50/110 for improved acarbose production.[2][12] Metabolic Engineering, 54, 155-165. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Regulation of adenylyl cyclase 5 in striatal neurons confers the ability to detect coincident neuromodulatory signals | PLOS Computational Biology [journals.plos.org]

- 6. Genetically engineered production of 1,1'-bis-valienamine and validienamycin in Streptomyces hygroscopicus and their conversion to valienamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. investigacion.unirioja.es [investigacion.unirioja.es]

- 8. spectrum.library.concordia.ca [spectrum.library.concordia.ca]

- 9. A Validamycin Shunt Pathway for Valienamine Synthesis in Engineered Streptomyces hygroscopicus 5008 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chairecosmetologie.agroparistech.fr [chairecosmetologie.agroparistech.fr]

- 11. Acarbose glycosylation by AcbE for the production of acarstatins with enhanced α-amylase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Preliminary Studies on Acarviosin-Containing Oligosaccharides: From Discovery to Bioactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Pursuit of Potent Glycosidase Inhibitors

The management of type 2 diabetes mellitus (T2DM) remains a critical challenge in global health, with a significant focus on controlling postprandial hyperglycemia. Among the therapeutic strategies, the inhibition of intestinal α-glucosidases and α-amylases stands out as a proven method to delay carbohydrate digestion and subsequent glucose absorption.[1][2] Acarviosin-containing oligosaccharides (ACOs) represent a class of highly potent microbial-derived inhibitors that have been pivotal in this field. Acarbose, the first clinically approved α-amylase inhibitor, is a well-known member of this family, but it is merely the progenitor of a diverse group of natural products with potentially superior activities.[3][4]

This guide provides a technical framework for the preliminary investigation of novel ACOs. It is designed for researchers in natural product discovery, medicinal chemistry, and drug development. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering a self-validating system of protocols and analysis. Our journey will cover the foundational chemistry of the acarviosin core, a comprehensive workflow from microbial culture to purified compounds, state-of-the-art techniques for structural elucidation, and robust methods for bioactivity assessment.

Chapter 1: The Acarviosin Core: A Privileged Scaffold for Enzyme Inhibition

The remarkable inhibitory power of ACOs stems from their unique core structure, the acarviosin moiety. This unit is a pseudodisaccharide, meaning it mimics a natural disaccharide substrate but possesses structural modifications that render it a highly effective inhibitor.

Acarviosin is composed of two key components: a cyclohexitol unit (an unsaturated carbocyclic sugar mimic) and a 4-amino-4,6-dideoxy-D-glucopyranose unit.[5] The critical feature is the secondary amine linkage between these two parts. This nitrogen atom, which replaces the typical oxygen of a glycosidic bond, is protonated at physiological pH. This positive charge allows for a much stronger electrostatic interaction with the carboxylate residues in the active site of glycosidase enzymes, such as α-amylase.[5] This enhanced binding affinity makes acarviosin-based compounds one to three orders of magnitude more effective than their non-nitrogenous counterparts.[3]

The diversity within the ACO family arises from the number of repeating acarviosin-glucose cores and the number of additional glucose units attached to the non-reducing or reducing ends.[6] This structural variation significantly impacts the inhibitory potency and specificity. For instance, acarviostatin III03, which contains three acarviosin-glucose moieties, is approximately 260 times more potent as an α-amylase inhibitor than acarbose.[3][7]

Caption: Core chemical structure of the acarviosin moiety.

Chapter 2: A Workflow for the Discovery and Isolation of Novel ACOs

The identification of new ACOs begins with a systematic screening and purification process, typically targeting microorganisms known for producing diverse secondary metabolites, such as those from the order Actinomycetales (Streptomyces sp.).[4][8] The following workflow provides a robust pathway from microbial culture to isolated compounds ready for characterization.

Caption: High-level workflow for ACO discovery and purification.

Experimental Protocol 1: Microbial Fermentation and Extraction

This protocol describes a general method for the production and extraction of ACOs from a Streptomyces strain.

-

1. Inoculum Preparation:

-

a. Aseptically transfer a loopful of a mature Streptomyces sp. culture from an agar plate to a 50 mL flask containing 10 mL of seed medium (e.g., Tryptic Soy Broth).

-

b. Incubate at 28-30°C for 48-72 hours on a rotary shaker (200 rpm) until good growth is observed.

-

-

2. Production Culture:

-

a. Transfer the seed culture (5% v/v) into a 2 L flask containing 500 mL of production medium (e.g., a starch- and amino acid-rich medium to induce secondary metabolite production).

-

b. Incubate the production culture for 5-7 days at 28-30°C with shaking (200 rpm).

-

-

3. Harvest and Extraction:

-

a. Transfer the culture broth to centrifuge tubes and centrifuge at 8,000 x g for 20 minutes to pellet the mycelia.

-

b. Carefully decant the supernatant (culture filtrate), which contains the secreted ACOs.

-

c. Filter the supernatant through a 0.45 µm filter to remove any remaining cellular debris. This filtered supernatant is the crude extract ready for purification.

-

Experimental Protocol 2: Purification Cascade for ACOs

This multi-step process leverages the chemical properties of ACOs to achieve high purity.

-

1. Cation Exchange Chromatography (Capture Step):

-

Rationale: The amino group in the acarviosin core is positively charged at neutral or slightly acidic pH, allowing for efficient capture on a strong cation exchange resin.

-

a. Equilibrate a strong cation exchange column (e.g., Dowex 50WX8) with an appropriate buffer (e.g., 20 mM sodium acetate, pH 5.0).

-

b. Load the crude extract onto the column.

-

c. Wash the column extensively with the equilibration buffer to remove neutral and anionic compounds.

-

d. Elute the bound ACOs using a step or linear gradient of increasing pH or ionic strength (e.g., 0.1 to 2.0 M ammonium hydroxide).

-

e. Collect fractions and test for α-amylase inhibitory activity (see Chapter 4) to identify ACO-containing fractions.

-

-

2. Size Exclusion Chromatography (Polishing Step):

-

Rationale: This step desalinates the active fractions and separates the oligosaccharides based on their hydrodynamic volume.

-

a. Pool the active fractions from the ion exchange step and concentrate them under reduced pressure.

-

b. Load the concentrated sample onto a size exclusion column (e.g., Sephadex G-25) equilibrated with deionized water or a volatile buffer (e.g., 50 mM ammonium bicarbonate).

-

c. Elute with the same buffer and collect fractions. The ACOs will typically elute after the void volume and before the salt peak.

-

-

3. Preparative Reversed-Phase HPLC (Final Purification):

-

Rationale: Provides high-resolution separation of structurally similar ACOs based on slight differences in polarity.

-

a. Further concentrate the active, desalted fractions.

-

b. Inject the sample onto a preparative C18 HPLC column.

-

c. Elute using a shallow gradient of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

d. Monitor the elution profile with a UV detector (approx. 210 nm) and/or an evaporative light scattering detector (ELSD) and collect peaks corresponding to pure compounds.

-

Chapter 3: High-Confidence Structural Elucidation

Once pure compounds are isolated, determining their structure is paramount. For ACOs, a combination of mass spectrometry and NMR spectroscopy provides definitive identification.[7]

Mass Spectrometry for Sequencing

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is an indispensable tool for the preliminary identification and sequencing of ACOs.[8] Due to their characteristic fragmentation patterns, an extensive MS study can often discriminate the structures of these aminooligosaccharides.[6] Protonated oligosaccharides typically fragment at the glycosidic bonds, producing a series of b and y fragment ions. The mass difference between consecutive ions in a series corresponds to a specific sugar residue, allowing the sequence to be pieced together.[6][8]

Caption: Logic of ACO sequencing via tandem mass spectrometry.

Experimental Protocol 3: Preliminary Identification by ESI-MS/MS

-

1. Sample Preparation:

-

a. Dissolve a small amount (approx. 10-50 µg) of the purified ACO in a 50:50 solution of acetonitrile:water, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

-

-

2. Mass Spectrometer Setup:

-

a. Infuse the sample directly or via LC-MS into an ESI-equipped mass spectrometer.

-

b. Operate the instrument in positive ion mode.

-

c. Perform a full scan (MS1) to identify the protonated molecular ion [M+H]⁺ of the putative ACO.

-

-

3. Tandem MS (MS/MS) Analysis:

-

a. Select the [M+H]⁺ ion identified in the MS1 scan as the precursor ion for fragmentation.

-

b. Apply collision-induced dissociation (CID) energy to fragment the precursor ion.

-

c. Acquire the product ion spectrum (MS2), which shows the resulting b and y fragment ions.

-

-

4. Data Interpretation:

-

a. Analyze the mass differences between the major peaks in the MS2 spectrum.

-

b. Compare these mass differences to the known masses of monosaccharide residues (e.g., glucose: 162.05 Da, acarviosin core: ~335.16 Da).

-

c. Systematically map the fragment ions to reconstruct the oligosaccharide sequence.

-

Chapter 4: Quantitative Assessment of Bioactivity

The primary biological function of ACOs is the inhibition of α-amylase and α-glucosidase. A quantitative in vitro assay is essential for determining the potency of newly discovered compounds.

Mechanism of α-Amylase Inhibition

ACOs act as competitive or mixed-noncompetitive inhibitors.[7][9] They bind to the active site of α-amylase, an enzyme that hydrolyzes the α-(1,4)-glycosidic bonds in starch to produce smaller oligosaccharides.[9] By blocking the active site, ACOs prevent the breakdown of dietary starch, thereby reducing the rate of glucose release and absorption into the bloodstream.[2]

Caption: Inhibition of carbohydrate digestion pathway by ACOs.

Experimental Protocol 4: In Vitro Porcine Pancreatic α-Amylase (PPA) Inhibition Assay

-

1. Reagent Preparation:

-

a. Enzyme Solution: Prepare a solution of PPA in a suitable buffer (e.g., 20 mM sodium phosphate, 6.7 mM NaCl, pH 6.9).

-

b. Substrate Solution: Prepare a 1% (w/v) soluble starch solution in the same buffer. Heat gently to dissolve completely and cool to room temperature before use.

-

c. Inhibitor Solutions: Prepare a stock solution of the purified ACO in buffer and create a series of dilutions to test a range of concentrations.

-

d. Color Reagent: Dinitrosalicylic acid (DNS) reagent for quantifying reducing sugars.

-

-

2. Assay Procedure:

-

a. In a microcentrifuge tube, add 50 µL of the PPA enzyme solution and 50 µL of an inhibitor dilution (or buffer for the control).

-

b. Pre-incubate the mixture at 37°C for 10 minutes.

-

c. Initiate the reaction by adding 50 µL of the starch substrate solution.

-

d. Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

-

e. Terminate the reaction by adding 100 µL of the DNS reagent.

-

f. Heat the tubes in a boiling water bath for 5-10 minutes to allow color development.

-

g. Cool the tubes to room temperature and add 800 µL of deionized water to dilute.

-

-

3. Data Analysis:

-

a. Measure the absorbance of the solutions at 540 nm using a spectrophotometer.

-

b. Create a standard curve using known concentrations of maltose to quantify the amount of reducing sugar produced.

-

c. Calculate the percentage of inhibition for each ACO concentration relative to the control without inhibitor.

-

d. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Data Presentation: Comparative Inhibitory Potency

Summarizing quantitative data in a structured table allows for easy comparison of the potency of different ACOs.

| Compound | Target Enzyme | Inhibition Type | Kᵢ (µM) | Relative Potency (vs. Acarbose) |

| Acarbose | Porcine Pancreatic α-Amylase (PPA) | Competitive | ~2.08 | 1x |

| Acarviostatin III03 | Porcine Pancreatic α-Amylase (PPA) | Mixed Noncompetitive | 0.008[7] | ~260x |

| Acarviostatin IV03 | Porcine Pancreatic α-Amylase (PPA) | Mixed Noncompetitive | 0.033[7] | ~63x |

Note: Kᵢ values can vary based on experimental conditions. The values presented are for comparative purposes.

Chapter 5: A Glimpse into Biosynthesis and Future Directions

The production of ACOs in actinomycetes is orchestrated by a dedicated set of genes organized in a biosynthetic gene cluster (BGC), often referred to as the acb cluster.[10] Understanding this pathway is not only fundamentally important but also opens the door to bioengineering and the creation of novel, potentially more potent drug candidates.

The biosynthesis begins with precursors from primary metabolism. A key intermediate, dTDP-4-amino-4,6-dideoxy-D-glucose, is synthesized from glucose-1-phosphate via the action of a synthase, a dehydratase, and an aminotransferase.[11] This activated amino sugar is then coupled to the C7-cyclitol moiety by a specialized glycosyltransferase to form the core acarviosin structure.[11] Subsequent glycosyltransferases can then extend the chain by adding more glucose units.

Caption: Simplified biosynthetic pathway of ACOs.

The field of ACO research is moving towards the enzymatic modification of the acarbose scaffold to create derivatives with enhanced pharmacological properties.[12] For example, enzymes like AcbE from Actinoplanes sp. can catalyze the glycosylation of acarbose to produce new analogs, some of which exhibit significantly improved inhibitory activity against α-amylase.[12] This chemoenzymatic approach, combined with the ongoing discovery of novel ACOs from diverse microbial sources, ensures that these powerful natural products will remain at the forefront of metabolic disease research.

References

-

Geng, P., et al. (2008). Four acarviosin-containing oligosaccharides identified from Streptomyces coelicoflavus ZG0656 are potent inhibitors of α-amylase. Carbohydrate Research, 343(5), 882-892. [Link]

-

PubMed. (2008). Four acarviosin-containing oligosaccharides identified from Streptomyces coelicoflavus ZG0656 are potent inhibitors of alpha-amylase. Carbohydrate Research. [Link]

-

Grokipedia. Acarviosin. [Link]

-

ResearchGate. (2001). The Biosynthesis and Metabolism of Acarbose in Actinoplanes sp. SE 50/110: A Progress Report. [Link]

-

Zhang, C. S., & Zhang, H. (2021). Microbial Oligosaccharides with Biomedical Applications. Marine Drugs, 19(7), 365. [Link]

-

Xiong, Z. Q., et al. (2018). Acylated Aminooligosaccharides with Inhibitory Effects against α-Amylase from Streptomyces sp. HO1518. Marine Drugs, 16(11), 415. [Link]

-

Al-Mula, T. H., et al. (2022). Acarbose May Function as a Competitive Exclusion Agent for the Producing Bacteria. ACS Chemical Biology, 17(8), 2206-2214. [Link]

-

Wikipedia. Acarviosin. [Link]

-

MDPI. (2018). Acylated Aminooligosaccharides with Inhibitory Effects against α-Amylase from Streptomyces sp. HO1518. [Link]

-

Johns Hopkins Diabetes Guide. (2019). Alpha Glucosidase Inhibitors. [Link]

-

LibreTexts Chemistry. Alpha-Glucosidase inhibitors. [Link]

-

Tadayyon, M., & Tavakoli, N. (2024). Alpha Glucosidase Inhibitors. StatPearls. [Link]

-

Wang, Y., et al. (2023). Acarbose glycosylation by AcbE for the production of acarstatins with enhanced α-amylase inhibitory activity. Communications Biology, 6(1), 1-13. [Link]

Sources

- 1. Alpha Glucosidase Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]

- 2. Untitled [www2.gvsu.edu]

- 3. grokipedia.com [grokipedia.com]

- 4. Acarbose May Function as a Competitive Exclusion Agent for the Producing Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acarviosin - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Four acarviosin-containing oligosaccharides identified from Streptomyces coelicoflavus ZG0656 are potent inhibitors of alpha-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acylated Aminooligosaccharides with Inhibitory Effects against α-Amylase from Streptomyces sp. HO1518 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Microbial Oligosaccharides with Biomedical Applications [mdpi.com]

- 12. Acarbose glycosylation by AcbE for the production of acarstatins with enhanced α-amylase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Diversity of Acarviosin Analogs: From Genome to Function

Abstract

Acarviosin, the core C₇N-aminocyclitol-containing pseudodisaccharide of the clinically vital α-glucosidase inhibitor acarbose, represents a pivotal scaffold in the landscape of carbohydrate-mimetic drugs.[1][2][3] Nature, particularly within the actinomycetes, has produced a rich tapestry of acarviosin analogs, each with unique structural decorations and, consequently, modulated biological activities. This guide provides an in-depth exploration of this natural diversity, detailing the biosynthetic origins, modern discovery workflows, and functional characterization of these potent enzyme inhibitors. We will dissect the genetic blueprints that encode these molecules, outline robust experimental protocols for their isolation and analysis, and present a comparative overview of their inhibitory potencies, offering a technical resource for researchers in natural product chemistry, drug discovery, and metabolic engineering.

Introduction: The Acarviosin Core and Its Therapeutic Significance

Acarviosin is a pseudodisaccharide composed of a valienamine-like cyclitol linked via a secondary amine bridge to a 4-amino-4,6-dideoxy-D-glucopyranose unit.[1][4] This unique C-N linkage is the cornerstone of its biological activity. It mimics the transition state of the glycosidic bond cleavage catalyzed by α-glucosidases and α-amylases, allowing it to bind to the active sites of these enzymes with high affinity.[4][5] The most well-known member of this family is acarbose, a pseudotetrasaccharide produced by Actinoplanes sp. SE50/110, which features an acarviosin core extended by a maltose unit.[2][3] Clinically, acarbose is used to manage type 2 diabetes mellitus by delaying carbohydrate digestion and reducing postprandial hyperglycemia.[3]

The therapeutic success of acarbose has spurred significant interest in discovering novel, naturally occurring analogs. The rationale is compelling: nature's combinatorial chemistry can yield derivatives with improved potency, altered enzyme specificity, or enhanced pharmacokinetic properties. Exploring this diversity is no longer a serendipitous endeavor but a targeted, science-driven process, leveraging advances in genomics and analytical chemistry.

Biosynthesis: The Genetic Blueprint for Diversity

The capacity to produce acarviosin and its analogs is encoded within a dedicated biosynthetic gene cluster (BGC), commonly referred to as the acb cluster.[2][6] Originally characterized in Actinoplanes sp. SE50/110, homologous clusters have since been identified in various other actinomycetes, such as Streptomyces species.[7][8] Understanding this genetic blueprint is fundamental to appreciating and harnessing the natural diversity of these compounds.

The biosynthesis can be conceptually divided into three key stages:

-

Cyclitol Core Formation: The pathway initiates from the primary metabolite sedoheptulose-7-phosphate. A series of enzymes, including a cyclase (AcbC), dehydratase, and aminotransferase, constructs the valienamine-like C₇N cyclitol core.[9][10]

-

Amino-Sugar Synthesis: Concurrently, glucose-1-phosphate is converted into the activated sugar nucleotide dTDP-4-amino-4,6-dideoxy-D-glucose. This involves a suite of enzymes responsible for deoxygenation and amination.

-

Assembly and Tailoring: The crucial C-N bond formation between the cyclitol and the amino-sugar is catalyzed by a specialized enzyme, a pseudo-glycosyltransferase (AcbS).[10] Subsequent glycosyltransferases (GTs) within the cluster then attach additional sugar moieties to create the final oligosaccharide structures. It is the variation in the activity and substrate specificity of these "tailoring" GTs that generates much of the natural diversity observed in acarviosin analogs.

The expression of the acb gene cluster is often tightly regulated and linked to the growth phase of the producing organism, with peak production typically occurring before the stationary phase.[7][11]

Discovery and Isolation of Novel Analogs

The search for new acarviosin analogs has evolved from traditional bioactivity-guided screening to more targeted, genomics-informed approaches.[12][13]

Genome Mining for Producer Strains

The conserved nature of key biosynthetic genes, particularly the sedoheptulose-7-phosphate cyclase (acbC), makes them excellent probes for genome mining.[9][14] By searching sequenced microbial genomes for homologs of these query genes, researchers can identify putative BGCs for acarviosin-type compounds before any chemical analysis is performed.[15][16] This in silico approach rapidly pinpoints promising producer strains for further investigation.

Experimental Protocol: Cultivation and Extraction

Once a candidate strain is selected, the next challenge is to induce the expression of the often-cryptic BGC. The "One Strain, Many Compounds" (OSMAC) approach is a field-proven strategy.[15]

-

Cultivation: Inoculate the selected actinomycete strain into multiple production media with varying carbon and nitrogen sources (e.g., R2YE broth, starch-based media).[17] Incubate cultures under different conditions (e.g., temperature, agitation speed) for 7-14 days. This systematic variation can trigger the expression of different BGCs.

-

Harvesting: Separate the culture broth from the mycelial biomass via centrifugation. The target compounds are typically secreted into the supernatant.

-

Extraction:

-

Adjust the pH of the supernatant to ~7.0.

-

Apply the supernatant to a strong cation exchange (SCX) resin column. The basic amine group of the acarviosin core will bind to the resin.

-

Wash the column with deionized water to remove unbound neutral and acidic compounds.

-

Elute the bound aminooligosaccharides using a basic solution, such as 0.5 M aqueous ammonia.

-

Lyophilize the eluate to yield a crude, enriched extract.

-

Structural Characterization and Functional Analysis

Purification and Structure Elucidation

The crude extract is a complex mixture requiring further purification, typically by High-Performance Liquid Chromatography (HPLC).

-

Fractionation: Employ reversed-phase HPLC to separate components based on polarity.

-

Purification: Use a combination of ion-exchange and gel-filtration chromatography to isolate pure compounds.[18]

-

Structure Determination: The structures of isolated compounds are determined using a combination of:

-

High-Resolution Mass Spectrometry (HR-MS): To determine the exact mass and molecular formula.[19]

-

Tandem MS (MS/MS): To identify fragmentation patterns characteristic of the acarviosin core.[20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for unambiguously determining the connectivity and stereochemistry of the molecule.[18][20]

-

Experimental Protocol: α-Glucosidase Inhibition Assay

The primary biological activity of acarviosin analogs is their ability to inhibit α-glucosidases. A standard colorimetric assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate is a reliable method for quantification.

-

Reagent Preparation:

-

Enzyme solution: Prepare a solution of α-glucosidase (from baker's yeast or porcine intestinal acetone powders) in phosphate buffer (e.g., 100 mM, pH 6.8).

-

Substrate solution: Prepare a solution of pNPG in the same phosphate buffer.

-

Inhibitor solutions: Prepare serial dilutions of the purified analog and a positive control (acarbose) in the buffer.

-

Stop solution: 0.2 M sodium carbonate solution.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of phosphate buffer, 10 µL of the inhibitor solution (or buffer for control), and 20 µL of the enzyme solution.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.

-

Incubate at 37°C for 20 minutes.

-

Stop the reaction by adding 100 µL of the stop solution.

-

-

Data Analysis:

-

Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitrophenol released.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control without inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

The Spectrum of Natural Diversity and Potency

Decades of research have unveiled a fascinating array of acarviosin analogs, primarily from Streptomyces species.[21] These analogs differ mainly in the length and composition of the oligosaccharide chain attached to the acarviosin core. This structural variation has a profound impact on inhibitory activity.

| Compound Name | Producing Organism | Core Structure | Inhibitory Activity (IC₅₀ or Kᵢ) | Reference |

| Acarbose | Actinoplanes sp. SE50/110 | Acarviosin-(glucose)₂ | IC₅₀ (porcine α-amylase) ≈ 2.1 µM | [20] |

| Acarviostatin I03 | Streptomyces coelicoflavus ZG0656 | Acarviosin-(glucose) | Potent α-amylase inhibitor | [20] |

| Acarviostatin II03 | Streptomyces coelicoflavus ZG0656 | (Acarviosin-glucose)₂ | Potent α-amylase inhibitor | [20] |

| Acarviostatin III03 | Streptomyces coelicoflavus ZG0656 | (Acarviosin-glucose)₃ | Kᵢ (porcine α-amylase) = 0.008 µM | [20] |

| Acarviostatin IV03 | Streptomyces coelicoflavus ZG0656 | (Acarviosin-glucose)₄ | Kᵢ (porcine α-amylase) = 0.033 µM | [20] |

| Isovalertatins | Streptomyces luteogriseus | Acarviosin core with acyl groups | α-amylase inhibitors | [1] |

| Acarstatins A & B | Actinoplanes sp. (enzymatic mod.) | Acarbose + maltose/maltotriose | 1500x more potent than acarbose | [18] |

Note: IC₅₀ and Kᵢ values can vary significantly depending on the specific enzyme source and assay conditions.

A striking trend emerges from this data: oligomerization of the acarviosin-glucose unit can dramatically increase potency. Acarviostatin III03, with three repeating units, is the most potent α-amylase inhibitor discovered to date, with a Kᵢ value approximately 260 times lower than that of acarbose.[20] This suggests that the extended oligosaccharide chain makes additional favorable contacts within the enzyme's active site. Furthermore, enzymatic modification of acarbose can yield derivatives like acarstatins with over 1000-fold greater inhibitory activity against human salivary α-amylase.[18]

Future Perspectives

The exploration of acarviosin analog diversity is far from complete. The convergence of genome mining, synthetic biology, and advanced analytical techniques will continue to uncover novel structures with potentially superior therapeutic profiles.[13] Key future directions include:

-

Deep Genome Mining: Probing the vast, uncultured microbial diversity for novel acb-like BGCs.

-

Heterologous Expression: Activating silent or cryptic BGCs identified through genome mining by expressing them in a genetically tractable host strain.

-

Enzymatic and Chemoenzymatic Synthesis: Using tailoring enzymes from different BGCs to create novel, "unnatural" analogs that combine favorable structural features.[18]

-

Expanded Bioactivity Screening: Testing novel analogs against a wider range of glycosidases to discover new therapeutic applications beyond diabetes, such as antiviral or anticancer agents.

By continuing to decode nature's biosynthetic logic, the scientific community is poised to expand the arsenal of acarviosin-based therapeutics, providing new solutions for metabolic diseases and beyond.

References

-

Al-Mestarihi, A., et al. (2021). Genome mining methods to discover bioactive natural products. PMC. Available at: [Link]

-

Baltz, R. H. (2014). Microbial genome mining for accelerated natural products discovery: is a renaissance in the making? Journal of Industrial Microbiology and Biotechnology. Available at: [Link]

-

Chen, Y., et al. (2024). Recent advances in genome mining and synthetic biology for discovery and biosynthesis of natural products. Taylor & Francis Online. Available at: [Link]

-

Gessner, A., et al. (2020). Genome Mining as New Challenge in Natural Products Discovery. MDPI. Available at: [Link]

-

Zhang, Y., et al. (2023). Machine Learning-Enabled Genome Mining and Bioactivity Prediction of Natural Products. ACS Synthetic Biology. Available at: [Link]

-

Hyun, C.-G., et al. (2005). Molecular Detection of α-Glucosidase Inhibitor-producing Actinomycetes. Journal of Microbiology. Available at: [Link]

-

Li, Y., et al. (2023). α-Glucosidase Inhibitors from Two Mangrove-Derived Actinomycetes. MDPI. Available at: [Link]

-

Sivakumar, T., & Sivasankari, S. (2012). Isolation and screening of α-glucosidase enzyme inhibitor producing marine actinobacteria. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Wang, R., et al. (2022). Metabolites extracted from microorganisms as potential inhibitors of glycosidases (α-glucosidase and α-amylase): A review. Frontiers in Microbiology. Available at: [Link]

-

Li, Y., et al. (2023). α-Glucosidase Inhibitors from Two Mangrove-Derived Actinomycetes. PubMed. Available at: [Link]

-

Bednarz, A., et al. (2020). The expression of the acarbose biosynthesis gene cluster in Actinoplanes sp. SE50/110 is dependent on the growth phase. PMC. Available at: [Link]

-

Wikipedia contributors. (2023). Acarviosin. Wikipedia. Available at: [Link]

-

Wehmeier, U. F. (2006). The Biosynthesis and Metabolism of Acarbose in Actinoplanes sp. SE 50/110: A Progress Report. ResearchGate. Available at: [Link]

-

Wikipedia contributors. (2024). Acarbose. Wikipedia. Available at: [Link]

-

Tan, G.-Y., et al. (2022). Complete biosynthetic pathway to the antidiabetic drug acarbose. ResearchGate. Available at: [Link]

-

Zhang, G., et al. (2017). The deduced functions of the acarviostatins biosynthetic genes in S. coelicoflavus ZG0656. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2023). Acarbose glycosylation by AcbE for the production of acarstatins with enhanced α-amylase inhibitory activity. PMC. Available at: [Link]

-

Unknown author. (n.d.). Structures of acarbose, acarviosin, and marketed products 47 (miglitol)... ResearchGate. Available at: [Link]

-

Payan, F. (2017). Study of the inhibition of four alpha amylases by acarbose and its 4 IV-α-maltohexaosyl and 4IV-α-maltododecaosyl analogues. ResearchGate. Available at: [Link]

-

Bednarz, A., et al. (2020). The expression of the acarbose biosynthesis gene cluster in Actinoplanes sp. SE50/110 is dependent on the growth phase. PubMed. Available at: [Link]

-

Geng, P., et al. (2008). Four acarviosin-containing oligosaccharides identified from Streptomyces coelicoflavus ZG0656 are potent inhibitors of alpha-amylase. PubMed. Available at: [Link]

-

Geng, P., et al. (2008). Four acarviosin-containing oligosaccharides identified from Streptomyces coelicoflavus ZG0656 are potent inhibitors of α-amylase. ResearchGate. Available at: [Link]

-

Unknown author. (n.d.). Acarbose and its biosynthetic gene cluster. a Structures of acarbose and related metabolites. b Acarbose biosynthetic gene cluster (acb cluster) of Actinoplanes sp. SE50/110. ResearchGate. Available at: [Link]

-

Schneiker, S., et al. (2012). The complete genome sequence of the acarbose producer Actinoplanes sp. SE50/110. PMC. Available at: [Link]

-

Ogawa, S., & Suami, T. (2022). Design and synthesis of biologically active carbaglycosylamines: From glycosidase inhibitors to pharmacological chaperones. J-STAGE. Available at: [Link]

-

Zhang, G., et al. (2022). Rapid Mining of Novel α-Glucosidase and Lipase Inhibitors from Streptomyces sp. HO1518 Using UPLC-QTOF-MS/MS. PMC. Available at: [Link]

-

Ogawa, S., & Suami, T. (2022). Design and synthesis of biologically active carbaglycosylamines: From glycosidase inhibitors to pharmacological chaperones. J-STAGE. Available at: [Link]

Sources

- 1. Acarviosin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Acarbose - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Design and synthesis of biologically active carbaglycosylamines: From glycosidase inhibitors to pharmacological chaperones [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. The expression of the acarbose biosynthesis gene cluster in Actinoplanes sp. SE50/110 is dependent on the growth phase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The complete genome sequence of the acarbose producer Actinoplanes sp. SE50/110 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Detection of [alpha]-Glucosidase Inhibitor-producing Actinomycetes [jmicrobiol.or.kr]

- 10. researchgate.net [researchgate.net]

- 11. The expression of the acarbose biosynthesis gene cluster in Actinoplanes sp. SE50/110 is dependent on the growth phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Genome mining methods to discover bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mospbs.com [mospbs.com]

- 18. Acarbose glycosylation by AcbE for the production of acarstatins with enhanced α-amylase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Rapid Mining of Novel α-Glucosidase and Lipase Inhibitors from Streptomyces sp. HO1518 Using UPLC-QTOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Four acarviosin-containing oligosaccharides identified from Streptomyces coelicoflavus ZG0656 are potent inhibitors of alpha-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | Metabolites extracted from microorganisms as potential inhibitors of glycosidases (α-glucosidase and α-amylase): A review [frontiersin.org]

The Acarviosin Scaffold: Engineering Next-Generation Glycosidase Inhibitors

Executive Summary

Acarviosin, the pseudo-disaccharide core of the blockbuster anti-diabetic drug acarbose, represents a privileged scaffold in medicinal chemistry. Unlike simple iminosugars, acarviosin functions as a transition-state mimic that bridges the structural gap between substrate and high-energy intermediate. This guide details the mechanistic basis of acarviosin’s potency, outlines a self-validating chemo-enzymatic protocol for synthesizing novel derivatives, and analyzes its expanding utility beyond Type 2 Diabetes (T2D)—specifically as a pharmacological chaperone for Lysosomal Storage Disorders (LSDs).

Mechanistic Foundation: Transition State Mimicry

The potency of acarviosin (

The "Warhead" Architecture

The scaffold consists of an unsaturated cyclitol (valienamine) linked via a secondary amine to a 4-amino-4-deoxy-D-quinovose.

-

Valienamine Ring: Adopts a half-chair (

or -

N-Glycosidic Linkage: The bridging nitrogen becomes protonated within the active site (likely by the catalytic acid/base residue, e.g., Asp or Glu). This positive charge mimics the charge distribution of the oxocarbenium ion, creating an electrostatic anchor that is orders of magnitude tighter than the natural substrate (

in the nanomolar range).

Mechanism of Action Diagram

The following diagram illustrates the competitive inhibition mechanism where acarviosin occupies the -1 and +1 subsites of the glycosidase.

Figure 1: Mechanistic pathway showing Acarviosin hijacking the enzyme active site via Transition State (TS) mimicry.

Synthetic Protocols: Chemo-Enzymatic Transglycosylation

Total chemical synthesis of acarviosin derivatives is plagued by low yields due to the complexity of aminocyclitol stereochemistry. The industry standard—and the method recommended for research applications—is chemo-enzymatic synthesis . This approach utilizes bacterial transferases to "swap" the reducing end of acarbose with novel acceptors.

The Protocol: Acarviosyl Transfer

This protocol utilizes a maltogenic amylase (e.g., from Thermus sp. or Acinetobacter sp.) to transfer the acarviosinyl moiety from acarbose to a specific acceptor alcohol or sugar.

Reagents Required:

-

Donor: Acarbose (commercial grade).

-

Enzyme: Recombinant Maltogenic Amylase (ThMA) or Cyclomaltodextrinase (CDase).

-

Acceptor: Functionalized alcohol (e.g., 1-propanol, allyl alcohol) or sugar (e.g., glucose, maltose).

-

Buffer: 50 mM Sodium Phosphate (pH 6.0).

Step-by-Step Methodology:

-

Reaction Assembly:

-

Dissolve Acarbose (100 mM) and the Acceptor (e.g., 300 mM methyl-α-D-glucopyranoside) in 50 mM phosphate buffer (pH 6.0).

-

Note: A high molar ratio of acceptor to donor (3:1 or higher) is critical to drive the thermodynamic equilibrium toward the transfer product rather than hydrolysis (acarviosin + glucose).

-

-

Enzymatic Initiation:

-